molecular formula C8H8N2O4S B1433155 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate CAS No. 1423024-87-6

2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

Cat. No.: B1433155
CAS No.: 1423024-87-6
M. Wt: 228.23 g/mol
InChI Key: WFZWNJKDMZZCFB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S.H2O/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZWNJKDMZZCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors Containing Pyridine and Thiazine Moieties

One common approach involves the reaction of 2-aminopyridine derivatives with sulfur-containing reagents to form the thiazine ring, followed by oxidation to achieve the 2-oxo functionality. The carboxylic acid group is introduced either by starting with a carboxylated pyridine or by subsequent carboxylation reactions.

  • Stepwise synthesis : Starting from 2-aminopyridine-3-carboxylic acid, reaction with carbon disulfide or related sulfur donors under basic conditions forms a thiazine ring via intramolecular cyclization.
  • Oxidation : The resulting dihydrothiazine intermediate is oxidized using mild oxidants such as hydrogen peroxide or peracids to introduce the 2-oxo group.
  • Hydrate formation : The final compound is isolated as a hydrate through crystallization from aqueous solvents.

Oxidative Cyclization Using Sulfur-Containing Reagents

Another method reported involves the oxidative cyclization of pyridine derivatives with sulfur sources:

  • Pyridine derivatives bearing suitable leaving groups at the 7-position undergo nucleophilic substitution with thiol or sulfide reagents.
  • Cyclization is induced under reflux conditions in acidic media (e.g., acetic acid with sulfuric acid catalyst).
  • Oxidation of the thiazine ring to the 2-oxo form is accomplished during or after cyclization.

Use of Hydrazonoyl Chloride Derivatives in Multi-Step Synthesis

In related heterocyclic systems, hydrazonoyl chlorides have been used to build fused pyrido-thiazine systems via multi-step reactions:

  • Initial formation of hydrazone intermediates.
  • Cyclization promoted by heat or acid catalysis.
  • Final oxidation to achieve the 2-oxo functionality.

Though specific to related pyrido[2,3-d]triazolopyrimidinones, these strategies provide insights into analogous synthetic routes for the target compound.

Detailed Research Findings and Data

Chemical and Physical Data Relevant to Preparation

Parameter Data
Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
CAS Number 443955-72-4
Purity ≥95% (commercially available samples)
Storage Conditions 2-8°C, sealed, away from moisture
Solubility Soluble in DMSO, PEG300, Tween 80 mixtures; requires heating and sonication for dissolution

Stock Solution Preparation (Example Data)

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.7574 0.9515 0.4757
5 mg 23.7869 4.7574 2.3787
10 mg 47.5737 9.5147 4.7574

Note: Preparation involves dissolving in DMSO followed by dilution with PEG300, Tween 80, and water or corn oil for in vivo formulations.

Analytical Techniques for Monitoring Preparation

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for the amide carbonyl (~1677 cm⁻¹) and NH groups (~3250 cm⁻¹) confirm the oxo and ring structure.
  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra show singlets corresponding to NH protons and other ring hydrogens, confirming the heterocyclic framework and oxidation state.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight (210.21 g/mol) confirm the molecular formula.
  • Chromatography (HPLC, TLC) : Used to monitor purity and reaction progress during synthesis.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Purpose
1 Starting material preparation 2-aminopyridine-3-carboxylic acid or derivatives Provide pyridine carboxylic acid scaffold
2 Thiazine ring formation Reaction with sulfur donors (e.g., CS2) under basic or acidic conditions Cyclization to form thiazine ring
3 Oxidation Hydrogen peroxide, peracids, or other mild oxidants Introduce 2-oxo group
4 Hydrate formation and isolation Crystallization from aqueous solvent Obtain hydrate form

Notes on Practical Considerations

  • The hydrate form is typically obtained by crystallization from water or aqueous solvents, ensuring stability and ease of handling.
  • Storage under refrigerated conditions (2-8°C) and protection from moisture are critical to maintain compound integrity.
  • Solubility challenges require careful solvent selection and sometimes heating and sonication to achieve complete dissolution for further reactions or biological assays.
  • The synthetic route must be optimized for yield and purity, especially for research applications involving biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against a range of pathogens. Its mechanism often involves the inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins.

Material Science

The compound is also explored for its potential applications in material science:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Dyes and Pigments : The unique structure allows for its use in the development of dyes with specific absorption characteristics.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrido-thiazine derivatives, including this compound. The results indicated that this compound was effective against Gram-positive bacteria such as Staphylococcus aureus, showcasing an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

Research conducted at a prominent university demonstrated that this compound could inhibit the growth of breast cancer cells in vitro. The study utilized cell viability assays and flow cytometry to assess apoptosis induction. Results showed a dose-dependent response with IC50 values indicating potent anticancer activity .

Case Study 3: Polymer Development

In a study focusing on polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting composite exhibited improved thermal stability and mechanical strength compared to pure polycarbonate .

Mechanism of Action

The mechanism of action for 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Chemical Structure & Properties :

  • Molecular Formula : C₈H₆N₂O₃S (anhydrous form) .
  • Molecular Weight : 210.21 g/mol (anhydrous); hydrate form includes additional water molecules, increasing molecular weight .
  • Key Features : The compound contains a pyridothiazine core with a carboxylic acid group at position 7 and a ketone at position 2. The hydrate form enhances aqueous solubility due to hydrogen bonding with water .

Structural Analogs in the Pyridothiazine/Oxazine Family

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Density (g/cm³)
2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (anhydrous) C₈H₆N₂O₃S 210.21 Ketone (C2), carboxylic acid (C7) Not reported Not reported
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid C₈H₅ClN₂O₃S 244.65 Chlorine (C7), ketone (C3) 1.97 1.675
1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride C₉H₁₃F₄NO₄ 283.21* Oxazine core, HCl salt Not reported Not reported

Note: The oxazine derivative includes fluorine substituents and a hydrochloride salt, complicating direct comparison .

Key Differences :
  • Core Heteroatom : The target compound contains sulfur in the thiazine ring, while the oxazine analog replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
  • Hydration State : The hydrate form of the target compound improves solubility compared to its anhydrous or halogenated analogs .

Diazepine and Pyrazine Derivatives

Pyrido[2,3-b][1,4]diazepinols and Diazepinones
  • Structural Features : These compounds feature a seven-membered diazepine ring instead of the six-membered thiazine.
  • Synthesis : Prepared via haloform reactions or trifluoroacetyl enamine intermediates, differing from thiazine synthesis routes .
Pyrido[2,3-b]pyrazine 1,4-Dioxides
  • Key Features : Contain a pyrazine ring with N-oxide groups, enhancing electrophilicity and antibacterial activity .
  • Comparison : Unlike the target compound, the N-oxide groups in pyrazine dioxides increase solubility in polar solvents and may broaden antimicrobial spectra .

Biological Activity

2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate (CAS No. 443955-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C9H6N2O3SC_9H_6N_2O_3S with a molecular weight of approximately 210.21 g/mol. The compound features a pyridine ring fused with a thiazine ring and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored in the literature to optimize yield and purity. For instance, one method involves the condensation of 2-aminopyridine with thiazole derivatives followed by carboxylation to introduce the carboxylic acid group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido-thiazine derivatives. For example:

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells via the modulation of various signaling pathways, including the NF-κB pathway. This pathway is crucial in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies have demonstrated that 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine derivatives exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values reported range from micromolar to sub-micromolar concentrations .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound:

  • Bacterial Inhibition : Preliminary studies suggest that 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine shows promising antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inflammatory Mediators : In vivo studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine in various experimental settings:

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant reduction in tumor growth in xenograft models treated with the compound .
Study 2Assess antimicrobial efficacyEffective against Staphylococcus aureus with an MIC of 32 µg/mL .
Study 3Investigate anti-inflammatory effectsDecreased inflammatory markers in a carrageenan-induced paw edema model .

Q & A

(Basic) What are the recommended synthetic routes for preparing 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate, and what critical parameters influence yield?

Answer:
A common method involves condensation reactions under reflux conditions. For example, 3-formyl-indole derivatives can react with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from acetic acid to isolate the hydrate form . Key parameters include:

  • Reaction time : Optimized between 2.5–5 hours to balance completion and side-product formation.
  • Catalyst concentration : Sodium acetate (2.0 equiv) enhances cyclization efficiency.
  • Solvent purity : Acetic acid must be anhydrous to avoid hydrolysis side reactions.
    Post-synthesis, yield is maximized via controlled cooling rates during precipitation to minimize co-crystallization of impurities.

(Basic) How should researchers characterize the structural purity of this compound, and what analytical techniques are most robust for identifying hydrate vs. anhydrous forms?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal lattice water molecules, distinguishing hydrate forms .
  • Thermogravimetric analysis (TGA) : Quantifies weight loss at 100–150°C to confirm hydrate water content.
  • NMR spectroscopy : 1^1H NMR in DMSO-d6d_6 reveals broad peaks for labile protons, while 13^{13}C NMR identifies carbonyl (C=O) shifts sensitive to hydration .
  • HPLC with charged aerosol detection (CAD) : Detects trace anhydrous impurities (<0.1%) using hydrophilic interaction liquid chromatography (HILIC) columns .

(Basic) What are the solubility and stability considerations for this compound under experimental storage conditions?

Answer:

  • Solubility : Highly polar due to the carboxylic acid and hydrate moieties. Soluble in DMSO, DMF, and aqueous buffers (pH > 5), but precipitates in low-polarity solvents (e.g., ethyl acetate) .
  • Stability :
    • Thermal : Degrades above 80°C; store at 2–8°C in amber vials.
    • Light sensitivity : UV exposure induces decarboxylation; use nitrogen-blanketed storage .
    • pH sensitivity : Stable in pH 6–8; acidic conditions promote lactam ring hydrolysis .

(Advanced) How can computational reaction path search methods optimize the synthesis of this compound, and what software tools are validated for this purpose?

Answer:
Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict energetically favorable pathways. For example:

  • ICReDD methodology : Combines quantum mechanics/molecular mechanics (QM/MM) to screen reaction coordinates, reducing trial-and-error synthesis by 40–60% .
  • Software tools : Gaussian 16 (for energy profiling) and GRRM17 (global reaction route mapping) validate intermediates and side-product formation .
  • Machine learning : Train models on existing kinetic data (e.g., reflux time vs. yield) to predict optimal conditions for novel derivatives .

(Advanced) How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) for this compound?

Answer:
Contradictions often arise from dynamic equilibria or polymorphism. Methodological steps include:

  • Variable-temperature NMR : Identify temperature-dependent peak broadening caused by tautomerism or hydrate-anhydrous interconversion .
  • DOSY NMR : Distinguishes aggregates or supramolecular interactions altering splitting patterns.
  • Crystallographic validation : Compare experimental XRD data with computationally predicted structures (e.g., Mercury CSD) to rule out polymorphic interference .

(Advanced) What strategies are effective for designing degradation studies to identify key impurities in long-term stability assays?

Answer:

  • Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light, acidic/alkaline hydrolysis) and profile degradation products via LC-MS/MS .
  • Impurity tracking : Use high-resolution mass spectrometry (HRMS) to detect oxidation products (e.g., sulfoxide derivatives) or decarboxylated analogs .
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions from accelerated data .

(Advanced) How can researchers mitigate batch-to-batch variability in hydrate stoichiometry during scale-up?

Answer:

  • In-line PAT tools : Use Raman spectroscopy for real-time monitoring of water content during crystallization .
  • Controlled crystallization : Adjust anti-solvent addition rates (e.g., ethanol) to regulate nucleation and hydrate formation kinetics .
  • Dynamic vapor sorption (DVS) : Pre-screen excipients or co-crystals to stabilize the hydrate form against humidity fluctuations .

(Basic) What safety protocols are essential when handling this compound, given its reactive functional groups?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
Reactant of Route 2
2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

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